molecular formula C7H6BrF B073676 2-Bromo-6-fluorotoluene CAS No. 1422-54-4

2-Bromo-6-fluorotoluene

Cat. No. B073676
CAS RN: 1422-54-4
M. Wt: 189.02 g/mol
InChI Key: DJGXPFQIMLEVPA-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorotoluene, also known as 1-bromo-3-fluoro-2-methylbenzene, is a chemical compound with the molecular formula C7H6BrF . It is a liquid at ambient temperature .


Synthesis Analysis

2-Bromo-6-fluorotoluene can be synthesized from 2-Amino-6-nitrotoluene by Gattermann diazonium salt substitution reaction, reduction reaction, and Schiemann reaction . Another common method is the bromination of 2-fluorotoluene in the presence of a brominating agent such as N-bromosuccinimide (NBS) .


Molecular Structure Analysis

The molecular weight of 2-Bromo-6-fluorotoluene is 189.03 . The InChI key is DJGXPFQIMLEVPA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-6-fluorotoluene is a liquid at ambient temperature . It has a density of 1.53 , a melting point of 76°C , and a flash point of 180°C .

Scientific Research Applications

Organic Intermediate

2-Bromo-6-fluorotoluene is an important organic intermediate . Organic intermediates are used in the synthesis of various other organic compounds. They play a crucial role in the production of a wide range of chemicals, including pharmaceuticals, dyes, and agrochemicals.

Fluorination Reagents

2-Bromo-6-fluorotoluene can be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds have several applications in the pharmaceutical and agrochemical industries due to their unique properties such as high stability, lipophilicity, and bioavailability.

Synthesis of Fluorinated Building Blocks

This compound can be used in the synthesis of fluorinated building blocks . Fluorinated building blocks are used in the design and synthesis of fluorinated analogs of bioactive compounds. These analogs often exhibit enhanced activity and selectivity compared to their non-fluorinated counterparts.

Pharmaceutical Applications

In the pharmaceutical industry, 2-Bromo-6-fluorotoluene can be used in the synthesis of various drugs . The introduction of fluorine or fluorinated groups in drug molecules can enhance their metabolic stability, improve their ability to penetrate biological membranes, and increase their binding affinity to target proteins.

Agrochemical Applications

2-Bromo-6-fluorotoluene can also be used in the synthesis of agrochemicals . Fluorine-containing agrochemicals often exhibit enhanced biological activity, environmental stability, and selectivity.

Dye Manufacturing

This compound can be used in the dye manufacturing industry . Fluorine-containing dyes often exhibit enhanced color stability and resistance to fading.

Safety And Hazards

2-Bromo-6-fluorotoluene is classified as a hazardous chemical. It is a combustible liquid and can cause skin irritation and serious eye irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

2-Bromo-6-fluorotoluene is an important medical intermediate and is used as a building block for the synthesis of various organic compounds . It is a useful intermediate in the synthesis of agrochemicals, pharmaceuticals, and materials science . Therefore, its future directions are likely to be influenced by developments in these fields.

properties

IUPAC Name

1-bromo-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXPFQIMLEVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371285
Record name 2-Bromo-6-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluorotoluene

CAS RN

1422-54-4
Record name 1-Bromo-3-fluoro-2-methylbenzene
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Record name 2-Bromo-6-fluorotoluene
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Record name 2-Bromo-6-fluorotoluene
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Q & A

Q1: What are the common synthetic approaches for producing 2-bromo-6-fluorotoluene?

A1: Two main synthetic routes are reported for 2-bromo-6-fluorotoluene:

  • Direct Bromination: This method utilizes hydrobromic acid and hydrogen peroxide to directly brominate 2-bromo-6-fluorotoluene. This approach, highlighted in a recent study [], offers cost-effectiveness by replacing the traditional N-bromosuccinimide and utilizes light instead of benzoyl peroxide as an initiator, leading to milder reaction conditions and high product purity.
  • Multi-step Synthesis from 2-Amino-6-nitrotoluene: This pathway involves a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction []. While this method allows for precise control over reaction intermediates, it involves multiple steps and may result in a lower overall yield compared to direct bromination.

Q2: What are the applications of 2-bromo-6-fluorotoluene in organic synthesis?

A: 2-Bromo-6-fluorotoluene serves as a vital building block for synthesizing more complex molecules, particularly in pharmaceutical research. One notable application is its use as a precursor for producing 2-bromo-6-fluorobenzaldehyde []. This aldehyde is a valuable intermediate for synthesizing various pharmaceutical compounds and demonstrates the utility of 2-bromo-6-fluorotoluene in medicinal chemistry.

Q3: Are there alternative methods for synthesizing 2-bromo-6-fluorobenzaldehyde without using 2-bromo-6-fluorotoluene as a precursor?

A: Currently, the provided research focuses primarily on utilizing 2-bromo-6-fluorotoluene as a precursor for 2-bromo-6-fluorobenzaldehyde synthesis []. Exploring alternative synthetic routes for 2-bromo-6-fluorobenzaldehyde could be an area for future research, potentially leading to more efficient or environmentally friendly processes.

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